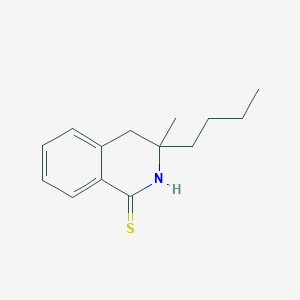
3-Fluoro-N-(3-morpholinopropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(3-morpholinopropyl)benzamide is an organic compound belonging to the class of phenylmorpholines. It contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. This compound is primarily used in proteomics research and has a molecular formula of C14H19FN2O2 with a molecular weight of 266.31 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-morpholinopropyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N-(3-morpholinopropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
3-Fluoro-N-(3-morpholinopropyl)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-(3-morpholinopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
3-Fluoro-N-(3-morpholinopropyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a morpholine ring makes it particularly useful in proteomics research and as a potential pharmacological agent .
Propriétés
Numéro CAS |
304882-55-1 |
|---|---|
Formule moléculaire |
C14H19FN2O2 |
Poids moléculaire |
266.31g/mol |
Nom IUPAC |
3-fluoro-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H19FN2O2/c15-13-4-1-3-12(11-13)14(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4,11H,2,5-10H2,(H,16,18) |
Clé InChI |
ZDCOACRGBXJCBP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B399914.png)
![4-butoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399916.png)
![5-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B399917.png)
![N-[1-[4-(diethylamino)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B399918.png)

![methyl [3-hydroxy-2-oxo-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3-(trifluoromethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B399923.png)



![4-[(2-Bromo-4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B399930.png)


